5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that features a triazole ring fused with a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of phenylamine with formaldehyde and a triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions where the reactants are mixed in a reactor vessel and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a triazole derivative with an additional oxygen-containing functional group, while reduction may result in a fully reduced triazole ring .
Scientific Research Applications
5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-methoxyphenyl)amino)methyl]-N,N-dimethylaniline
- 1-benzyl-5-(phenylamino)methyl-1,2,3-triazoles
Uniqueness
5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific triazole ring structure and the presence of a phenylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(anilinomethyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H10N4O/c14-9-11-8(12-13-9)6-10-7-4-2-1-3-5-7/h1-5,10H,6H2,(H2,11,12,13,14) |
InChI Key |
CFWMUIJJOPYKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NNC(=O)N2 |
Origin of Product |
United States |
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